molecular formula C22H16BrFN2S B2558555 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole CAS No. 1206989-08-3

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

Cat. No.: B2558555
CAS No.: 1206989-08-3
M. Wt: 439.35
InChI Key: ITULNPVBFGCUCD-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole is a complex organic compound that features a unique combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thioether formation: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction with a thiol derivative, such as 4-fluorobenzyl mercaptan, in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Nucleophiles like amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenyl derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole
  • 5-(4-methylphenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole

Uniqueness

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-phenyl-1H-imidazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2S/c23-18-10-8-17(9-11-18)21-14-25-22(26(21)20-4-2-1-3-5-20)27-15-16-6-12-19(24)13-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITULNPVBFGCUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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